An In-depth Technical Guide to 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3
An In-depth Technical Guide to 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3, a deuterated isotopologue of the potent aroma compound known as Abhexone or Sotolon. The introduction of deuterium atoms into the ethyl moiety creates a stable, heavier variant of the molecule, making it an indispensable tool in analytical chemistry. Its primary application lies in its use as an internal standard for precise and accurate quantification of its unlabeled counterpart in complex matrices using stable isotope dilution analysis (SIDA), particularly with mass spectrometry-based methods like GC-MS and LC-MS/MS. This guide will delve into its physicochemical properties, propose a viable synthetic pathway, and provide a detailed protocol for its application in quantitative analysis, underpinned by field-proven insights and authoritative references.
Introduction: The Significance of Deuterium Labeling
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, commonly known as sotolon, is a powerful flavor and aroma compound found in a variety of foods and beverages, imparting characteristic sweet, caramel, and nutty notes.[1] Its presence and concentration are critical to the sensory profile of products like aged wine, coffee, and maple syrup.[2] Accurate quantification of this compound is therefore essential for quality control and research in the food and beverage industry.
The deuterated analog, 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3, serves as an ideal internal standard for this purpose. In stable isotope dilution analysis (SIDA), a known quantity of the deuterated standard is added to a sample prior to analysis.[3] Because the deuterated and non-deuterated forms are chemically almost identical, they exhibit the same behavior during sample preparation, extraction, and chromatographic separation. However, they are readily distinguishable by a mass spectrometer due to their mass difference. This allows for the correction of analyte loss during sample workup and compensates for matrix effects in the mass spectrometer, leading to highly accurate and precise quantification.[4]
Physicochemical Properties
The key physicochemical properties of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3 are summarized in the table below. These are compared with its non-deuterated analog.
| Property | 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3 | 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone |
| Synonyms | Abhexone-d3, Sotolon-d3 | Abhexone, Sotolon, Maple Furanone |
| CAS Number | 156420-67-6 | 698-10-2 |
| Molecular Formula | C₇H₇D₃O₃ | C₇H₁₀O₃ |
| Molecular Weight | 145.17 g/mol | 142.15 g/mol |
| Appearance | Pale yellow to yellow liquid | Pale yellow to yellow liquid |
| Boiling Point | Not explicitly available, expected to be similar to the unlabeled compound | 83-86 °C |
Synthesis and Purification: A Proposed Pathway
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3.
Step-by-Step Experimental Protocol (Proposed)
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Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous diethyl ether. Ethyl-d5-bromide is added dropwise to initiate the reaction, forming the ethyl-d5-magnesium bromide Grignard reagent.
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Reaction with Diethyl Oxalate: The freshly prepared Grignard reagent is then added slowly to a solution of diethyl oxalate in anhydrous diethyl ether at a low temperature (e.g., -78 °C). This reaction yields ethyl 2-oxo-butanoate-d5 after an acidic workup.
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Condensation and Cyclization: The ethyl 2-oxo-butanoate-d5 is subsequently condensed with propanal in the presence of a strong base, such as potassium tert-butoxide (t-BuOK).[2] This base-catalyzed reaction leads to the formation of the furanone ring structure, yielding the desired 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3.
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Purification: The crude product is purified using column chromatography on silica gel to obtain the final product with high purity.
Application in Quantitative Analysis: Stable Isotope Dilution Assay (SIDA)
The primary and most critical application of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3 is as an internal standard in SIDA for the quantification of sotolon in various matrices. The following section outlines a detailed protocol for this application using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow for SIDA
Caption: General experimental workflow for SIDA using the deuterated standard.
Detailed Protocol for Quantification in a Liquid Matrix (e.g., Wine)
This protocol is adapted from a method for the rapid determination of sotolon in fortified wines.[5]
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Sample Preparation and Extraction:
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To 1 mL of the liquid sample (e.g., wine), add a precise volume of a standard solution of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3 in ethanol to achieve a final concentration within the calibrated range.
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Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate and vortexing for 1 minute.
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Centrifuge the mixture to separate the organic and aqueous layers.
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Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.
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Evaporate the solvent under a gentle stream of nitrogen.
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Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
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LC-MS/MS Analysis:
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Liquid Chromatography (LC):
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Column: A suitable reversed-phase column (e.g., C18).
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Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
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Flow Rate: 0.4 mL/min.
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Injection Volume: 5-10 µL.
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Tandem Mass Spectrometry (MS/MS):
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Acquisition Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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Sotolon (unlabeled): Precursor ion (m/z) 143.1 → Product ions (m/z) for quantification and qualification.
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5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3: Precursor ion (m/z) 146.1 → Product ions (m/z) for quantification and qualification.
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Data Analysis and Quantification:
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Construct a calibration curve by analyzing a series of standards containing known concentrations of unlabeled sotolon and a constant concentration of the deuterated internal standard.
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Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
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Determine the concentration of sotolon in the unknown sample by calculating the peak area ratio from its chromatogram and interpolating from the calibration curve.
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Biological Significance and Further Research Applications
While the primary use of the deuterated form is analytical, the biological significance of the parent compound, sotolon, is noteworthy. It is known to be a key contributor to the aroma of many foods and can also be formed during the aging of certain alcoholic beverages.[6] In some metabolic disorders, such as maple syrup urine disease, sotolon is produced endogenously.[7] The use of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3 can aid in metabolic studies to trace the formation and fate of sotolon in biological systems.
Conclusion
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3 is a vital tool for analytical chemists and researchers in the food, beverage, and biomedical fields. Its role as an internal standard in stable isotope dilution analysis enables the highly accurate and precise quantification of its unlabeled analog, sotolon. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and a detailed protocol for its application. The continued use of this and other deuterated standards will undoubtedly advance our understanding of flavor chemistry and metabolic processes.
References
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Maple syrup urine disease. (n.d.). In Wikipedia. Retrieved from a relevant source.[7]
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Pereira, V., Leça, J. M., Albuquerque, F., & Marques, J. C. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Journal of Analytical Methods in Chemistry, 2018, 8496757. [Link][5]
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Blank, I. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. In Developments in Food Science (Vol. 37, pp. 69-74). Elsevier.[3]
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Thombare, P., Desai, J., Argade, A., Gite, S., Shah, K., Pavase, L., & Patel, P. (2009). Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones. Synthetic Communications, 39(13), 2423-2429.[8]
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Synthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. (n.d.). ResearchGate. Retrieved from a relevant source.[2]
-
Ferreira, V., Jarauta, I., López, R., & Cacho, J. F. (2003). Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry. Journal of Chromatography A, 1010(1), 95-103.[9]
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Takara, K., et al. (2025). Determination of sotolon, sotolon precursors, and minerals in Okinawan awamori. Food Science and Technology Research, 31(3), 223-232.[10]
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Blank, I., & Schieberle, P. (1993). Analysis of the seasoning-like flavour substances of a commercial lovage extract. Flavour and Fragrance Journal, 8(4), 191-195.[11]
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The Power of Stable Isotope Dilution Assays in Brewing. (2025). Relevant Brewing Science Journal.[4]
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Stable isotope dilution assay mass spectrometry in flavour research: internal standard and calibration issues. (2017). ResearchGate.[12]
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Al-Warhi, T., et al. (2021). 3,4,5-Trisubstituted Furan-2(5H)-one Derivatives: Efficient one-pot Synthesis and Evaluation of Cytotoxic Activity. PubMed.[13]
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Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone. (n.d.). Google Patents.[14]
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Nguyen, T., et al. (2025). Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. Food & Medicine.[15]
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2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl-. (n.d.). In NIST WebBook.[16]
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Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. (2018). ResearchGate.[17]
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Sotolon. (n.d.). In Wikipedia.[1]
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3-Hydroxy-4,5-dimethyl-2(5)-furanone (Sotolon) is a volatile compound with an intense odor of spicy /curry. (n.d.). AIR Unimi.[18]
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How Sotolon can Impart a Madeira Off-Flavor to Aged Beers. (n.d.). ResearchGate.[6]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube.[19]
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Hofmann, T., & Schieberle, P. (1998). 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) causing an off-flavor: elucidation of its formation pathways during storage of citrus soft drinks. Journal of agricultural and food chemistry, 46(6), 2270-2277.[20]
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Sotolon formation pathways from ascorbic acid and ethanol postulated by König (24). (n.d.). ResearchGate.[21]
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